molecular formula C14H21NO4S B14826905 N-(2-Tert-butoxy-5-cyclopropoxyphenyl)methanesulfonamide

N-(2-Tert-butoxy-5-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14826905
M. Wt: 299.39 g/mol
InChI Key: BYLBLDYSLBODSI-UHFFFAOYSA-N
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Description

N-(2-Tert-butoxy-5-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C14H21NO4S and a molecular weight of 299.389 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

N-[5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide

InChI

InChI=1S/C14H21NO4S/c1-14(2,3)19-13-8-7-11(18-10-5-6-10)9-12(13)15-20(4,16)17/h7-10,15H,5-6H2,1-4H3

InChI Key

BYLBLDYSLBODSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-Tert-butoxy-5-cyclopropoxyphenyl)methanesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 2-tert-butoxy-5-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

N-(2-Tert-butoxy-5-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-Tert-butoxy-5-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Tert-butoxy-5-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways or signal transduction processes, resulting in the desired biological effect .

Comparison with Similar Compounds

N-(2-Tert-butoxy-5-cyclopropoxyphenyl)methanesulfonamide can be compared with other sulfonamide compounds, such as:

These comparisons highlight the unique structural features of this compound and their impact on its chemical behavior and applications.

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